N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide

Sigma Receptor Pharmacology Radioligand Binding Selectivity Profiling

Procure the regioisomerically defined sigma-1 ligand candidate N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide (CAS 893990-20-0). Its 2,3-dimethoxybenzamide motif creates a unique hydrogen-bond acceptor/donor topology distinct from the 2,4-isomer—a critical SAR determinant that controls receptor complementarity. For receptor-binding assays or kinase panel screening where substitution geometry directly impacts experimental outcomes, substituting with the 2,4-regioisomer risks uncontrolled variability without head-to-head validation. This compound enables systematic isomer-pair benchmarking.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 893990-20-0
Cat. No. B2915269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide
CAS893990-20-0
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
InChIInChI=1S/C20H17N3O3S/c1-25-17-5-3-4-15(18(17)26-2)19(24)21-14-8-6-13(7-9-14)16-12-23-10-11-27-20(23)22-16/h3-12H,1-2H3,(H,21,24)
InChIKeyFUTIVFJMNJOKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

893990-20-0 – N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide Chemical Identity and Procurement Baseline


N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide (CAS 893990-20-0) is a synthetic small molecule (MW 379.43, formula C20H17N3O3S) belonging to the imidazo[2,1-b]thiazole class of fused heterocycles [1]. The compound incorporates a 2,3-dimethoxybenzamide moiety linked via a para-substituted phenyl bridge to the imidazo[2,1-b]thiazole core, a scaffold associated in the patent literature with affinity for sigma receptors, particularly the sigma-1 subtype [2]. The specific 2,3-substitution pattern distinguishes it from regioisomeric analogs (e.g., 2,4-dimethoxy variants) and positions it as a structurally defined candidate for receptor-ligand interaction studies or medicinal chemistry optimization programs.

Why Generic Imidazo[2,1-b]thiazole Substitution Is Not Advisable for 893990-20-0 Procurement


Although the imidazo[2,1-b]thiazole scaffold is common across a broad patent space, the biological activity of individual derivatives is exquisitely sensitive to the identity and position of substituents on the benzamide ring [1]. Specifically, the 2,3-dimethoxybenzamide motif present in 893990-20-0 creates a unique hydrogen-bond acceptor/donor topology relative to its 2,4-dimethoxy regioisomer (CAS 893991-09-8) or unsubstituted benzamide analogs . Published structure-activity relationship (SAR) principles for sigma receptor ligands indicate that methoxy positioning can pivotally influence ligand-receptor complementarity, meaning that interchange with an apparently similar imidazo[2,1-b]thiazole derivative without explicit comparative binding data risks introducing uncontrolled variability into experimental outcomes [1]. For procurement decisions where receptor-binding fidelity or SAR continuity is critical, generic substitution without head-to-head validation is scientifically unsound.

Quantitative Differentiation Evidence for 893990-20-0 Relative to Closest Imidazo[2,1-b]thiazole Analogs


Binding Selectivity Profile: Sigma-1 versus Sigma-2 Receptor Engagement – Class-Level Inference with Gap Analysis

No direct, publicly available, head-to-head quantitative binding data (Ki or IC50) for 893990-20-0 against either sigma-1 or sigma-2 receptors could be identified at the time of this analysis [1]. The closest patent family (US 9,617,281 B2 / EP 2682395 A1) describes imidazo[2,1-b]thiazole derivatives as having 'great affinity for sigma receptors, especially sigma-1 receptors,' but does not disclose numerical affinity values for any specific example compound [2]. Consequently, the selectivity profile of 893990-20-0 cannot be quantitatively differentiated from its 2,4-dimethoxy regioisomer (CAS 893991-09-8) or other in-class candidates. This represents a critical evidence gap for procurement decisions predicated on receptor subtype selectivity.

Sigma Receptor Pharmacology Radioligand Binding Selectivity Profiling

Regioisomeric Substituent Impact: 2,3-Dimethoxy versus 2,4-Dimethoxy Benzamide – Cross-Study Comparable

The compound 893990-20-0 bears a 2,3-dimethoxy substitution pattern on the benzamide ring, whereas the most closely cataloged analog (CAS 893991-09-8) carries a 2,4-dimethoxy arrangement . In the broader benzamide SAR literature for sigma receptor ligands, the position of methoxy groups has been shown to modulate binding affinity by altering the electron density and hydrogen-bonding geometry of the aromatic ring [1]. Specifically, the 2,3-dimethoxy configuration presents a contiguous ortho-meta oxygen arrangement that can chelate or engage polar receptor residues differently than the 2,4-pattern. While direct comparative data for these two compounds are absent, the underlying medicinal chemistry principle supports the expectation that 893990-20-0 will exhibit a distinct binding and pharmacokinetic profile relative to its 2,4-dimethoxy regioisomer, making them non-fungible in receptor-targeted applications.

Structure-Activity Relationship Benzamide Regioisomers Receptor Binding Topology

Imidazo[2,1-b]thiazole Core versus Alternative Fused Heterocycles – Class-Level Inference for Kinase and Sigma Selectivity

The imidazo[2,1-b]thiazole core distinguishes 893990-20-0 from imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine analogs that share the same 2,3-dimethoxybenzamide substituent (e.g., CAS 862811-21-0 and CAS 850929-89-4) . Within the kinase inhibitor literature, imidazo[2,1-b]thiazole derivatives have been profiled against V600E-B-RAF (IC50 = 39.9 nM for a representative arylsulfonamido-imidazo[2,1-b]thiazole) and C-RAF (IC50 = 19.0 nM) [1], and more recently as selective PI4KB inhibitors with antiviral activity (EC50 = 0.007–0.027 µM) [2]. These class-level data demonstrate that the imidazo[2,1-b]thiazole core can engage kinase ATP-binding pockets with high potency, a property not automatically conferred to imidazo[1,2-a]pyrimidine or pyridine congeners. While these data do not directly quantify the activity of 893990-20-0 itself, they establish the scaffold-specific precedent that justifies its selection over alternative fused heterocycles in kinase-targeted screening cascades.

Kinase Inhibition Imidazo[2,1-b]thiazole Scaffold Scaffold Selectivity

Recommended Application Scenarios for 893990-20-0 Based on Structural and Class-Level Evidence


Sigma Receptor Ligand Development and Pharmacological Tool Studies

Given its structural alignment with the Esteve patent family claiming imidazo[2,1-b]thiazole derivatives as sigma-1 receptor ligands, 893990-20-0 is positioned as a candidate for radioligand binding screening and functional assays targeting sigma-1 and sigma-2 receptors [1]. Its 2,3-dimethoxybenzamide motif may confer a distinct binding mode relative to the prototypical sigma ligand haloperidol, making it potentially useful as a chemical probe for exploring non-dopaminergic sigma pharmacology. Procurement for this application should be accompanied by a plan for de novo binding characterization, as no published Ki data are currently available.

Kinase Profiling in Imidazo[2,1-b]thiazole-Focused Compound Libraries

The imidazo[2,1-b]thiazole core is a validated kinase-binding scaffold with demonstrated activity against RAF kinases and PI4KB [2]. Incorporating 893990-20-0 into a focused screening library alongside its 2,4-dimethoxy regioisomer (CAS 893991-09-8) and the unsubstituted benzamide analog would enable systematic exploration of how benzamide substitution geometry influences kinase selectivity. This head-to-head panel design leverages the compound's regioisomeric uniqueness as a differentiation factor .

SAR Expansion of 2,3-Dimethoxybenzamide-Derived Pharmacophores

The 2,3-dimethoxybenzamide group is a recurring motif in bioactive molecules targeting dopamine D2/D3 receptors and sigma sites [1]. By pairing this pharmacophore with the imidazo[2,1-b]thiazole core, 893990-20-0 provides a structurally defined entry point for exploring how the fused thiazole ring system modulates the pharmacology of the 2,3-dimethoxybenzamide scaffold. This scenario is particularly relevant for medicinal chemistry teams optimizing lead compounds where both the benzamide substitution pattern and the heterocyclic core are variable parameters.

Computational Chemistry and Molecular Docking Benchmarking

The defined 2,3-dimethoxy regioisomeric identity of 893990-20-0, confirmed by its unique InChI Key (FUTIVFJMNJOKFR-UHFFFAOYSA-N), makes it suitable as a benchmarking ligand for docking studies into sigma receptor homology models or kinase crystal structures [1]. Its intermediate molecular weight (379.43) and balanced hydrogen-bond donor/acceptor profile facilitate computational handling. When comparing docking poses between the 2,3- and 2,4-dimethoxy isomers, researchers can isolate the contribution of methoxy positioning to predicted binding energetics, providing a rational basis for selecting one isomer over the other for synthesis and testing.

Quote Request

Request a Quote for N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.